molecular formula C12H26N2 B1204586 N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene CAS No. 20412-52-6

N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene

Cat. No. B1204586
CAS RN: 20412-52-6
M. Wt: 198.35 g/mol
InChI Key: GTSWSDCAOQCBEH-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene” is a chemical compound that has been studied for its potential fungicidal properties . It has been found to increase the concentration of spermine in the late blight fungus Phytophthora infestans .


Molecular Structure Analysis

The molecular formula of “N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene” is C12H26N2 . It has a molecular weight of 198.35 . The compound is achiral, meaning it does not have a non-superimposable mirror image .


Chemical Reactions Analysis

The compound has been found to interact with the late blight fungus Phytophthora infestans, causing an increase in the concentration of spermine . This suggests that it may have potential as a fungicide.

Scientific Research Applications

Charge Density Studies

  • McCormack et al. (1997) synthesized the [PF6]- salt of E-tetraethyl-l,4-diaminobut-2-ene, analyzing its crystal structure and experimental electronic charge distribution. High-level ab initio molecular orbital calculations were performed, revealing insights into its electrostatic potential and Laplacian distributions (McCormack et al., 1997).

Antifungal and Antimalarial Activities

  • Slater et al. (1998) discovered that N,N,N',N'-tetraethyl-1,4-diaminobut-2-ene dihydrochloride and its derivatives show strong antifungal activity against various plant pathogens. Additionally, certain N-alkylated putrescine derivatives were synthesized and evaluated for antimalarial activity against Plasmodium falciparum (Slater et al., 1998).

Synthetic Pathways

  • Sprott et al. (2001) described the synthesis of 1,4-diamines containing the (Z)-1,4-diaminobut-2-ene subunit via a temporary phosphorus tether/RCM strategy. This method allows for the generation of symmetric and unsymmetric 1,4-diamines, which may have significant synthetic and biological utility (Sprott et al., 2001).

Fungicidal Activity

  • Havis et al. (1994) prepared synthetic putrescine analogues, including (E)-N,N,N′,N′-tetraethyl-l,4-diaminobut-2-ene (E-TED), and studied their fungicidal activity against crop pathogens. E-TED was effective in inhibiting the growth of various plant pathogens (Havis et al., 1994).

properties

IUPAC Name

N,N,N',N'-tetraethylbut-2-ene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h9-10H,5-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSWSDCAOQCBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC=CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942584
Record name N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene

CAS RN

20412-52-6
Record name N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020412526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenyldiamine, N,N,N',N'-tetraethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
ND Havis, DR Walters, DJ Robins - Letters in applied …, 1997 - academic.oup.com
Mycelial growth, polyamine concentrations and the activities of enzymes of polyamine biosynthesis and catabolism were examined in the late blight fungus Phytophthora infestans, …
Number of citations: 7 academic.oup.com
DR Walters, A McPherson - Pesticide Biochemistry and Physiology, 1997 - Elsevier
Methionine uptake by the oat stripe pathogenPyrenophora avenaewas significantly reduced following exposure to the synthetic putrescine analogue (E)-1,4-diaminobut-2-ene (E-BED) …
Number of citations: 1 www.sciencedirect.com
M Reitz, DR Walters, B Moerschbacher… - Letters in applied …, 1995 - academic.oup.com
M. REITZ, DR WALTERS, B. MOERSCHBACHER AND DJ ROBINS. 1995. An examination was made of the effects of two synthetic putrescine analogues, (E)‐1,4‐diaminobut‐2‐ene (E‐…
Number of citations: 12 academic.oup.com
ND Havis, DR Walters, WP Martin, FM Cook… - Pesticide …, 1994 - Wiley Online Library
The synthetic putrescine analogues (E)‐N,N,N′,N′‐tetraethyl‐l,4‐diaminobut‐2‐ene(E‐TED), the (Z)‐isomer (Z‐TED) and (E)‐N,N‐dimethyl‐1,4‐diaminobut‐2‐ene(E‐DMD) were …
Number of citations: 31 onlinelibrary.wiley.com
LA Slater, FA McMonagle, RS Phillips… - Annals of Tropical …, 1998 - Taylor & Francis
(E)-l,4-Diaminobut-2-ene dihydrochloride 1 (unsaturated putrescine) and some N-substituted derivatives of 1 have strong antifungal activity against a variety of plant pathogens. A series …
Number of citations: 2 www.tandfonline.com
ND Havis - 1993 - search.proquest.com
The effects of a number of synthetic, novel putrescine analogues were examined on a range of fungal pathogens both in vivo and in vitro. The three major compounds studied were E-1, …
Number of citations: 3 search.proquest.com
KWG Brear - 1999 - search.proquest.com
Polyamines are ubiquitous throughout nature, and appear to have many functions but these are poorly understood. Much research has been carried out into their biosynthesis in plants, …
Number of citations: 2 search.proquest.com
LA Slater - 1998 - search.proquest.com
Plasmodium species is transmitted between humans by the female anopheles mosquito. It kills 1.5-2.7 million people every year and 40% of humanity lives in an endemic area. …
Number of citations: 5 search.proquest.com
T Negussie, ZA Pretorius - Crop Protection, 2012 - Elsevier
Lentil is an important component of farming systems in many countries. It enriches soil fertility through nitrogen fixation and green manuring, and serves as a source of dietary protein …
Number of citations: 24 www.sciencedirect.com
AI Sannazzaro, CL Álvarez… - FEMS Microbiology …, 2004 - academic.oup.com
The pathways for putrescine biosynthesis and the effects of polyamine biosynthesis inhibitors on the germination and hyphal development of Gigaspora rosea spores were investigated. …
Number of citations: 49 academic.oup.com

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